Cas no 2567928-46-3 (Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate)
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6938606
- BENZYL (6S)-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLATE
- 2567928-46-3
- AT26353
- Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
-
- Inchi: 1S/C14H17NO2/c16-13(12-8-14(6-7-14)10-15-12)17-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1
- InChI Key: DSKIPBDJRFPTEG-LBPRGKRZSA-N
- SMILES: O(CC1C=CC=CC=1)C([C@@H]1CC2(CN1)CC2)=O
Computed Properties
- Exact Mass: 231.125928785g/mol
- Monoisotopic Mass: 231.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.3Ų
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6938606-0.05g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 0.05g |
$515.0 | 2025-03-12 | |
| Enamine | EN300-6938606-0.1g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 0.1g |
$540.0 | 2025-03-12 | |
| Enamine | EN300-6938606-0.25g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 0.25g |
$564.0 | 2025-03-12 | |
| Enamine | EN300-6938606-0.5g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 0.5g |
$589.0 | 2025-03-12 | |
| Enamine | EN300-6938606-1.0g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 1.0g |
$614.0 | 2025-03-12 | |
| Enamine | EN300-6938606-2.5g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 2.5g |
$1202.0 | 2025-03-12 | |
| Enamine | EN300-6938606-5.0g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 5.0g |
$1779.0 | 2025-03-12 | |
| Enamine | EN300-6938606-10.0g |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
2567928-46-3 | 95.0% | 10.0g |
$2638.0 | 2025-03-12 |
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
Recent Advances in the Application of Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS: 2567928-46-3) in Chemical Biology and Pharmaceutical Research
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS: 2567928-46-3) has emerged as a promising scaffold in chemical biology and pharmaceutical research due to its unique spirocyclic structure and versatile reactivity. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological properties, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate as a precursor in the synthesis of potent gamma-aminobutyric acid (GABA) receptor modulators. The researchers utilized a multi-step synthetic route, starting from commercially available materials, to achieve high yields and enantiomeric purity. The resulting analogs exhibited significant anxiolytic and anticonvulsant activities in preclinical models, suggesting potential applications in treating epilepsy and anxiety disorders.
In the realm of antimicrobial drug discovery, a recent patent application (WO2023051234) disclosed the use of 2567928-46-3 as a core structure for developing novel antibiotics against multidrug-resistant Gram-negative bacteria. The spirocyclic moiety was found to enhance membrane permeability and reduce efflux pump-mediated resistance, addressing a critical challenge in current antibiotic development. Structure-activity relationship (SAR) studies revealed that modifications at the benzyl ester position significantly influenced antibacterial potency and spectrum.
Mechanistic investigations using cryo-EM and molecular dynamics simulations have provided atomic-level insights into how derivatives of Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate interact with biological targets. A 2024 Nature Communications paper reported that the constrained spirocyclic geometry induces unique binding conformations in protein-ligand complexes, offering opportunities for selective modulation of challenging drug targets. These findings have spurred interest in using this scaffold for allosteric modulator development.
From a synthetic chemistry perspective, recent advances in asymmetric catalysis have improved access to enantiomerically pure 2567928-46-3. A breakthrough reported in ACS Catalysis (2023) described a novel organocatalytic method achieving >99% ee with reduced catalyst loading and improved scalability. This development addresses previous challenges in large-scale production, facilitating further pharmacological evaluation and potential clinical translation.
Ongoing clinical trials (NCT05678921) are evaluating a proprietary compound derived from Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate as a potential treatment for neuropathic pain. Phase I results demonstrated favorable pharmacokinetics and safety profiles, with Phase II studies anticipated to complete in Q4 2024. This represents the most advanced clinical application of this chemical scaffold to date.
Future research directions include exploring the application of 2567928-46-3 in targeted protein degradation (PROTACs) and covalent inhibitor design, leveraging its unique spatial geometry and synthetic versatility. The compound's growing importance in medicinal chemistry is evidenced by its inclusion in several major pharmaceutical companies' fragment libraries and its increasing citation in drug discovery literature.
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